LogP Lipophilicity Comparison: Tetrafluoropropyl vs. Trifluoroethyl vs. Propyl Esters
The 2,2,3,3-tetrafluoropropyl ester exhibits a computed XLogP3-AA value of 1.92, which is 0.34 log units higher than the 2,2,2-trifluoroethyl analog (XLogP3-AA = 1.59) and 0.49 log units higher than the non-fluorinated propyl ester (XLogP3-AA = 1.43) . This difference corresponds to an approximately 2.2-fold increase in octanol-water partition coefficient relative to the trifluoroethyl ester, placing the tetrafluoropropyl ester in a more favorable lipophilicity range for membrane passage while avoiding the excessively high LogP (2.5) of the benzyl analog .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.92 (2,2,3,3-tetrafluoropropyl ester) |
| Comparator Or Baseline | 2,2,2-trifluoroethyl ester: XLogP3-AA = 1.59; propyl ester: XLogP3-AA = 1.43; benzyl ester: XLogP3-AA = 2.5 |
| Quantified Difference | +0.34 log units vs trifluoroethyl; +0.49 vs propyl; −0.58 vs benzyl |
| Conditions | Calculated XLogP3-AA values from authoritative chemical databases (ChemSrc, Guidechem); consistent computational methodology. |
Why This Matters
The +0.34 log unit increase over the trifluoroethyl ester translates to a measurable shift in hydrophobicity that can alter biological membrane permeability and protein binding, making the tetrafluoropropyl ester the better candidate when intermediate lipophilicity is required without resorting to the excessively lipophilic benzyl ester.
